6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrFN2O2 and a molecular weight of 259.03 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carboxylic acid group at the 2nd position on the pyrazolo[1,5-a]pyridine ring system . It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps :
Formation of the Pyrazolo[1,5-a]pyridine Core: The core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.
Fluorination: The fluorine atom at the 4th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used for forming amides and esters.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various amide or ester derivatives .
Scientific Research Applications
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Biological Research: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Chemical Synthesis: The compound is a valuable building block in organic synthesis for creating complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom and pyrazole ring.
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
Pyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks both the bromine and fluorine atoms.
Uniqueness
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .
Properties
CAS No. |
2177264-08-1 |
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Molecular Formula |
C8H4BrFN2O2 |
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14) |
InChI Key |
BUTYZIYTRBVXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F |
Origin of Product |
United States |
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